Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic heterocycle. This compound features a methoxymethyl group and an ester functional group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is with a molecular weight of 183.20 g/mol.
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can be sourced from chemical suppliers and is classified as a pyrrole derivative. Pyrroles are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's structural uniqueness arises from the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to other pyrrole derivatives.
The synthesis of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate typically involves two main steps:
The molecular structure of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Formula | C9H13NO3 |
Molecular Weight | 183.20 g/mol |
InChI | InChI=1S/C9H13NO3/c1-3-13-9(11)8-7(6-12-2)4-5-10-8/h4-5,10H,3,6H2,1-2H3 |
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can participate in several chemical reactions:
Reaction Type | Reagents |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Amines, thiols |
The mechanism of action for ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate varies based on its application:
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is a colorless to pale yellow liquid with a characteristic odor. Its solubility in organic solvents makes it suitable for various applications in organic synthesis.
The compound exhibits typical characteristics of esters and pyrroles:
Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: